molecular formula C9H10OS2 B14708707 2,4-Bis(methylthio)benzaldehyde CAS No. 15345-32-1

2,4-Bis(methylthio)benzaldehyde

Cat. No.: B14708707
CAS No.: 15345-32-1
M. Wt: 198.3 g/mol
InChI Key: QSJSJDLNFYZZCY-UHFFFAOYSA-N
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Description

2,4-Bis(methylthio)benzaldehyde (CAS: Not explicitly provided; referred to as compound 1l in ) is an aromatic aldehyde derivative with methylthio (-SCH₃) groups at the 2- and 4-positions of the benzaldehyde ring. It is synthesized via methods involving condensation reactions, as evidenced by its preparation from α-diones using protocols adapted from Babudri et al. . Key physicochemical properties include:

  • Molecular weight: Calculated as 198.30 g/mol (C₉H₁₀OS₂).
  • Melting point: 84–85°C (Ethyl acetate/petrol) .
  • IR spectral data: Peaks at 2839 cm⁻¹ (C-H stretch), 1671 cm⁻¹ (C=O stretch), and 1278–1035 cm⁻¹ (C-S and aromatic C-H bends) .

The compound’s methylthio substituents enhance electron density at the aromatic ring, influencing its reactivity in nucleophilic substitutions and cycloaddition reactions. It is frequently utilized in heterocyclic synthesis, such as in pyrimido oxazine derivatives .

Properties

CAS No.

15345-32-1

Molecular Formula

C9H10OS2

Molecular Weight

198.3 g/mol

IUPAC Name

2,4-bis(methylsulfanyl)benzaldehyde

InChI

InChI=1S/C9H10OS2/c1-11-8-4-3-7(6-10)9(5-8)12-2/h3-6H,1-2H3

InChI Key

QSJSJDLNFYZZCY-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=C(C=C1)C=O)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,4-Bis(methylthio)benzaldehyde can be achieved through several synthetic routes. One common method involves the reaction of thioanisole with an appropriate catalyst. For instance, a method using an SZTA catalyst (prepared by mixing TiCl4 and ZrOCl2-8H2O) involves heating the mixture to 70-90°C under a CO atmosphere at a pressure of 0.5-5 MPa for 3-8 hours . Another method involves the reaction of 4-bromo-2-chloro-6-methylbenzenamine with thioanisole .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The choice of catalyst and reaction conditions is optimized to ensure high yield and cost-effectiveness. The use of environmentally friendly catalysts and processes is also considered to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(methylthio)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 2,4-Bis(methylthio)benzaldehyde involves its interaction with various molecular targets. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The antioxidant activity is due to its ability to scavenge free radicals and chelate metal ions .

Comparison with Similar Compounds

Table 1: Key Structural Features of Benzaldehyde Derivatives

Compound Substituents Functional Groups Molecular Weight (g/mol) Melting Point (°C)
2,4-Bis(methylthio)benzaldehyde 2-SCH₃, 4-SCH₃ Aldehyde, Thioether 198.30 84–85
2,4-Bis(trifluoromethyl)benzaldehyde 2-CF₃, 4-CF₃ Aldehyde, Trifluoromethyl 256.12 Not reported
4-(Methylthio)benzaldehyde 4-SCH₃ Aldehyde, Thioether 166.25 38–40
2,4-Bis(allyloxy)benzaldehyde 2-OCH₂CH₂CH₂, 4-OCH₂CH₂CH₂ Aldehyde, Ether 218.25 Not reported
4-Methoxybenzaldehyde 4-OCH₃ Aldehyde, Ether 136.15 0–3

Key Observations :

  • Electron Effects : Methylthio (-SCH₃) groups are electron-donating, enhancing aromatic ring reactivity in electrophilic substitutions compared to electron-withdrawing trifluoromethyl (-CF₃) groups in 2,4-bis(trifluoromethyl)benzaldehyde .

Key Observations :

  • Nucleophilic Reactivity : The methylthio groups in this compound facilitate nucleophilic substitutions, enabling its use in multi-component reactions to form nitrogen-containing heterocycles .
  • Comparative Reactivity : Unlike unsubstituted benzaldehyde, which forms triazoles via disproportionation , this compound’s electron-rich structure favors cyclocondensation pathways.

Key Observations :

  • Antimicrobial Activity : Methylthio-substituted benzaldehydes exhibit moderate antibacterial activity, whereas methoxy derivatives (e.g., 4-methoxybenzaldehyde) show enhanced antifungal properties due to improved membrane penetration .
  • Industrial Demand : Fluorinated analogs like 2,4-bis(trifluoromethyl)benzaldehyde dominate pharmaceutical markets due to their metabolic stability .

Physicochemical Stability

  • Thermal Stability : Methylthio groups decompose at lower temperatures (~200°C) compared to trifluoromethyl groups (>300°C), limiting high-temperature applications for this compound .
  • Solubility : The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) but less so in water, similar to other thioether-substituted aldehydes .

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